Ethanol, 2-amino-, sulfate (salt), also known as 2-aminoethanol sulfate, is a chemical compound with the molecular formula and a molecular weight of 159.16 g/mol. This compound is formed by the reaction of 2-aminoethanol with sulfuric acid, resulting in a colorless to slightly yellow solid that is soluble in water. It possesses a pungent odor and exhibits alkaline properties, making it reactive with various other compounds in chemical processes .
The general reaction for its synthesis can be represented as:
The synthesis of ethanol, 2-amino-, sulfate (salt) typically involves the following methods:
Ethanol, 2-amino-, sulfate (salt) has diverse applications across various fields:
The compound exhibits interesting interactions with various molecular targets. Its ability to form hydrogen bonds and ionic interactions enhances its reactivity with electrophiles. Studies have shown that it can influence the behavior of other molecules, making it significant in both synthetic chemistry and biological systems .
Several compounds share structural similarities with ethanol, 2-amino-, sulfate (salt). Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| Ethanolamine | C₂H₇NO | A primary amine used widely in chemical synthesis. |
| Taurine | C₂H₇NO₃S | An amino sulfonic acid important for biological functions. |
| Dimethylaminoethanol | C₄H₁₃N | A tertiary amine used in various industrial applications. |
| Ethylamine | C₂H₅NH₂ | A simple primary amine used as a building block in organic synthesis. |
Ethanol, 2-amino-, sulfate (salt) is unique due to its specific sulfate group attachment, which enhances its solubility and reactivity compared to similar compounds like ethanolamine or ethylamine .
The crystallographic investigation of ethanol, 2-amino-, sulfate (salt) reveals fundamental structural parameters consistent with other hydrogen sulfate compounds. The sulfate moiety adopts a tetrahedral geometry with characteristic S-O bond distances ranging from 1.45-1.50 Å for the unprotonated oxygen atoms [5] [6]. The protonated sulfur-oxygen bond (S-OH) exhibits elongation to approximately 1.53-1.55 Å due to protonation effects [5] [6].
Within the organic component, the carbon-nitrogen bond displays typical sp³ hybridization characteristics with a bond length of approximately 1.47 Å [7]. The aliphatic carbon-carbon backbone maintains standard single bond geometry at 1.54 Å [8], while the carbon-oxygen ester linkage measures approximately 1.43 Å [8]. The primary amine group features N-H bond lengths of approximately 1.01 Å [7], and the hydrogen sulfate O-H bond spans 0.96 Å [9].
The molecular geometry demonstrates tetrahedral coordination around both the nitrogen center and the sulfur atom. The C-N-C bond angles approximate 109° tetrahedral values, specifically measured at 108° in related trimethylamine systems [7]. The sulfate group maintains Td symmetry in its unbound state, but coordination to the aminoethyl moiety reduces this symmetry.
| Bond/Parameter | Typical Range (Å) | Notes | Reference |
|---|---|---|---|
| S-O (sulfate) | 1.45-1.50 | Tetrahedral sulfate geometry | [5] [6] |
| S-OH (hydrogen sulfate) | 1.53-1.55 | Elongated due to protonation | [5] [6] |
| C-N bond length | 1.47 | sp³ hybridized nitrogen | [7] |
| C-C bond length | 1.54 | Single C-C bond | [8] |
| C-O bond length | 1.43 | C-O ester linkage | [8] |
| N-H bond length | 1.01 | Primary amine | [7] |
| O-H bond length | 0.96 | Hydrogen sulfate group | [9] |
Hydrogen bonding patterns play crucial roles in the solid-state structure. The compound forms extensive intermolecular hydrogen bond networks involving the amine protons as donors and sulfate oxygen atoms as acceptors [9] [10]. These interactions range from 1.84-1.95 Å in length with N-H···O angles between 168-173° [9]. The hydrogen sulfate group participates in both strong O-H···O hydrogen bonds and weaker electrostatic interactions.
The crystal packing arrangement features layers parallel to specific crystallographic planes with hydrogen sulfate anions forming the structural core and aminoethyl cations positioned peripherally [11]. Strong charge-assisted hydrogen bonds between sulfate groups create chain-like assemblies, while discrete N-H···O interactions link the organic cations to the inorganic framework [11].
Comprehensive spectroscopic characterization of ethanol, 2-amino-, sulfate (salt) employs multiple analytical techniques to elucidate molecular structure and dynamics. Fourier Transform Infrared spectroscopy provides critical vibrational fingerprinting of functional groups within the molecular framework.
The infrared spectrum exhibits characteristic absorption bands corresponding to specific molecular vibrations. Hydroxyl stretching vibrations from the hydrogen sulfate group appear in the region of 3460-3400 cm⁻¹ [9] [6] [10]. The sulfate moiety displays fundamental vibrational modes including the symmetric stretching (ν₁) at approximately 975 cm⁻¹ and the triply degenerate asymmetric stretching (ν₃) around 1100 cm⁻¹ [6] [12]. Under tetrahedral Td symmetry, only the ν₃ band typically appears as IR-active, but coordination effects and reduced symmetry activate additional modes [6].
| Technique | Key Features/Ranges | Reference |
|---|---|---|
| FTIR Spectroscopy | O-H stretch: 3460-3400 cm⁻¹; S-O stretch: 1100-1200 cm⁻¹ | [9] [6] [10] |
| ¹H NMR Spectroscopy | Amine protons observable under specific conditions | [13] [14] |
| Mass Spectrometry | Molecular ion peak, fragmentation patterns available | [13] [15] |
| ³³S NMR | Chemical shift range: -290 to 674 ppm (quadrupolar, broad) | [16] |
| Vibrational Spectroscopy | Sulfate vibrations: ν₁ ~975 cm⁻¹, ν₃ ~1100 cm⁻¹ | [6] [12] |
The presence of hydrogen bonding significantly influences the spectroscopic signatures. Moderate O···O hydrogen bonds manifest through broad absorption bands spanning 3450-3000 cm⁻¹, while N···O hydrogen bonds generate additional features in the 2500-2350 cm⁻¹ and 1990-1900 cm⁻¹ regions [10]. The C-H stretching vibrations from the aliphatic chain appear below 3000 cm⁻¹, distinguishing them from the aromatic C-H modes observed in related systems [10].
Nuclear Magnetic Resonance spectroscopy offers detailed insights into the electronic environment of constituent nuclei. Proton NMR spectroscopy reveals amine proton signals that exchange rapidly with solvent under standard conditions [13] [14]. Specialized techniques employing acidified solutions or low-temperature measurements enable observation of these exchangeable protons. The amine groups exhibit temperature coefficients of 4.14 ± 0.05 ppb/K for α-NH₃⁺ and 4.49 ± 0.06 ppb/K for β-NH₃⁺ positions in related systems [14].
Sulfur-33 NMR spectroscopy provides direct observation of the sulfur nucleus, albeit with significant challenges due to its quadrupolar nature and low natural abundance (0.760%) [16]. The chemical shift range spans 964 ppm from -290 to 674 ppm, with sulfate environments typically resonating around 0 ppm relative to saturated ammonium sulfate [16]. The quadrupolar relaxation results in broad linewidths, particularly pronounced in asymmetric environments.
Mass spectrometry facilitates molecular ion identification and fragmentation pattern analysis. The molecular ion peak appears at m/z 141 corresponding to the protonated molecular formula [13] [15]. Characteristic fragmentation involves loss of the sulfate group (80 Da) and formation of diagnostic product ions. The sulfate functionality generates a characteristic fragment at m/z 97 (HSO₄⁻) that distinguishes sulfate esters from other sulfur-containing compounds [15].
Computational chemistry investigations of ethanol, 2-amino-, sulfate (salt) employ quantum mechanical methods to predict molecular properties, electronic structure, and reaction mechanisms. Density Functional Theory calculations using hybrid functionals such as B3LYP and B3PW91 with basis sets including 6-31+G(d,p) and 6-311+G(d,p) provide accurate geometrical optimization and electronic property prediction [17] [18] [19].
Molecular orbital analysis reveals the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies that govern reactivity patterns. The amino group contributes significantly to the HOMO through nitrogen lone pair orbitals, while the sulfate moiety influences both occupied and virtual orbital manifolds [17]. Energy gap calculations between frontier orbitals provide insights into electronic excitation properties and chemical reactivity [20].
Ab initio calculations at the MP2/6-31+G* level examine reaction pathways for sulfate ester hydrolysis and sulfuryl group transfer mechanisms [18] [19]. These investigations identify trigonal bipyramidal pentacoordinate intermediates with specific activation barriers for intramolecular processes. The calculations predict that nucleophilic substitution on protonated sulfate moieties proceeds with relatively low activation barriers, potentially involving either retention or inversion of stereochemistry at sulfur [18] [19].
Solvation effects critically influence the energetics and mechanisms of sulfate ester reactions. Continuum dielectric models such as the Polarizable Continuum Model (PCM) account for aqueous solvation effects on reaction profiles [21]. These models demonstrate that protonation of the sulfate group becomes energetically more favorable in aqueous environments, facilitating nucleophilic attack mechanisms.
Molecular dynamics simulations using Car-Parrinello ab initio molecular dynamics (AIMD) methods investigate structural dynamics and proton transfer processes in solution [22]. These simulations reveal hydrogen bonding patterns, proton mobility, and structural fluctuations that influence chemical reactivity. The computational investigations support experimental observations regarding the strong acidic character of the compound and its tendency to form extensive hydrogen bond networks.
The computational studies predict that Berry pseudorotation at the sulfur center occurs with low energy barriers, consistent with experimental observations of rapid exchange processes [18] [19]. Global reactivity descriptors including ionization potential, electron affinity, and chemical hardness provide quantitative measures of molecular reactivity derived from frontier orbital energies [20].
Machine learning approaches integrated with density functional theory calculations enable prediction of chemical properties and reaction outcomes for related aminoethyl sulfate derivatives [23] [24]. These hybrid computational methods offer scalable approaches for investigating larger molecular systems and reaction networks involving sulfate ester chemistry.